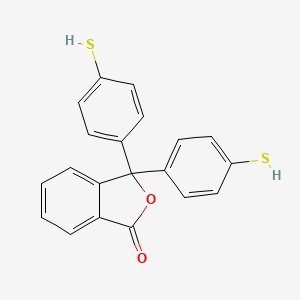

3,3-Bis(4-sulfanylphenyl)isobenzofuran-1-one

Description

3,3-Bis(4-sulfanylphenyl)isobenzofuran-1-one is a derivative of the isobenzofuranone core, characterized by two 4-sulfanylphenyl (-SH) substituents at the 3-position.

Properties

CAS No. |

90013-28-8 |

|---|---|

Molecular Formula |

C20H14O2S2 |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

3,3-bis(4-sulfanylphenyl)-2-benzofuran-1-one |

InChI |

InChI=1S/C20H14O2S2/c21-19-17-3-1-2-4-18(17)20(22-19,13-5-9-15(23)10-6-13)14-7-11-16(24)12-8-14/h1-12,23-24H |

InChI Key |

GOXMJFOEEKJTTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)S)C4=CC=C(C=C4)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-sulfanylphenyl)isobenzofuran-1-one typically involves the reaction of isobenzofuran-1-one derivatives with thiophenol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophenol, followed by nucleophilic substitution on the isobenzofuran-1-one derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(4-sulfanylphenyl)isobenzofuran-1-one undergoes various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the isobenzofuranone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic system.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3,3-Bis(4-sulfanylphenyl)isobenzofuran-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Bis(4-sulfanylphenyl)isobenzofuran-1-one involves its interaction with specific molecular targets. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The isobenzofuranone ring system can also interact with various biological pathways, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The isobenzofuranone scaffold is highly versatile, with substituent variations dictating chemical behavior and applications. Below is a detailed comparison with key analogs:

Substituent Effects on Physical and Chemical Properties

Reactivity and Functional Differences

- Acidity : Sulfanyl (-SH) groups are more acidic (pKa ~6–8) than hydroxyl (-OH, pKa ~9–10) or phosphonate (-PO(OEt)₂, pKa ~2–3) groups, making the target compound reactive in mildly acidic conditions .

- Coordination Chemistry : Phosphonate derivatives () form stable complexes with metals like Ca²⁺, whereas sulfanyl groups may bind soft metals (e.g., Hg²⁺, Ag⁺) .

- Biological Activity: Isobenzofuran-1-one derivatives with bicyclic substituents (e.g., isoquinoline in ) show variable potency, with bulkier groups (e.g., thymolphthalein’s isopropyl) reducing activity due to steric effects .

Solubility and Stability

- Hydrophilicity: Phenolphthalein and cresolphthalein are sparingly soluble in water but form salts (e.g., DEAE-phenolphthalein in ) for improved solubility. Sulfanyl derivatives may exhibit lower solubility due to weaker hydrogen bonding .

- Thermal Stability : Phosphonate derivatives () are thermally stable, while sulfanyl groups may oxidize to disulfides under aerobic conditions .

Biological Activity

3,3-Bis(4-sulfanylphenyl)isobenzofuran-1-one is a synthetic compound with significant potential in various biological applications. Its unique structure, characterized by a fused isobenzofuran moiety and two sulfanylphenyl groups, contributes to its diverse biological activities. This article reviews the current findings on the biological activity of this compound, including its antioxidant properties, potential therapeutic effects, and mechanisms of action.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity . It has been shown to scavenge free radicals effectively, which may help in preventing oxidative stress-related diseases. This property is critical in developing therapeutic agents aimed at conditions such as cancer and neurodegenerative disorders.

Anticancer Potential

Studies have demonstrated that this compound possesses anticancer properties , particularly against various cancer cell lines. It has been observed to induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of reactive oxygen species (ROS) levels and the activation of caspases, which are essential for apoptosis.

Inhibition of Ion Channels

Another significant aspect of the biological activity of this compound is its role as an inhibitor of the TASK-1 potassium channel. This inhibition has implications for treating conditions like atrial fibrillation and sleep apnea . The compound's ability to modulate ion channels may provide a novel approach to managing these diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antioxidant activity in vitro, with IC50 values indicating effective free radical scavenging. |

| Study 2 | Showed significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutic agents. |

| Study 3 | Reported inhibition of TASK-1 channels leading to reduced excitability in neuronal models, suggesting potential applications in treating arrhythmias. |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound may enhance endogenous antioxidant defenses or directly neutralize free radicals.

- Apoptotic Pathway Activation : It activates mitochondrial pathways leading to increased ROS production and subsequent apoptosis in cancer cells.

- Ion Channel Modulation : By inhibiting TASK-1 channels, it alters cellular excitability, which can be beneficial in treating cardiac arrhythmias.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.